Oplodiol

Cytotoxicity Lung Cancer Eudesmane Sesquiterpenoids

Oplodiol (≥98%) is a eudesmane-type sesquiterpenoid validated as a moderate-cytotoxicity benchmark in A549 lung adenocarcinoma MTT assays (IC₅₀ 25.5 μg/mL), enabling direct SAR comparisons with co-isolated (–)-1β,4β,6α-trihydroxy-eudesmane (IC₅₀ 15.0 μg/mL; 1.7-fold potency difference). Its stable binding across wild-type and mutant PfDHFR strains (avg. -93.701 kJ/mol) supports antiplasmodial screening. Broad botanical distribution makes it a reliable chemotaxonomic reference standard for HPLC/LC-MS/GC-MS profiling. Ideal for osteoblast proliferation studies requiring dissection of early proliferation from terminal mineralization pathways.

Molecular Formula C15H26O2
Molecular Weight 238.368
CAS No. 13902-62-0
Cat. No. B1143858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOplodiol
CAS13902-62-0
Molecular FormulaC15H26O2
Molecular Weight238.368
Structural Identifiers
SMILESCC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C
InChIInChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Oplodiol (CAS 13902-62-0) Product Profile for Scientific Procurement: A Eudesmane Sesquiterpenoid with Multidimensional Bioactivity


Oplodiol (Eudesm-7-ene-1β,4β-diol; CAS 13902-62-0) is a naturally occurring eudesmane-type sesquiterpenoid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol [1]. It possesses a 7-isopropyl-4,10-dimethyldecalin skeleton with hydroxyl groups at the 1β and 4β positions, establishing its classification as a carbobicyclic secondary alcohol with four defined stereocenters [2]. Isolated from diverse botanical sources including Oplopanax japonicus, Homalomena occulta, Magnolia fargesii, Platycladus orientalis, and Illicium oligandrum, this plant metabolite is commercially available at ≥98% purity for research applications [3]. Unlike many sesquiterpenoids studied solely for single-endpoint activity, Oplodiol exhibits documented bioactivities across multiple therapeutic dimensions—cytotoxicity, osteoblast modulation, and antiplasmodial potential—making it a versatile candidate for pharmacological screening and mechanistic studies.

Why Oplodiol (CAS 13902-62-0) Cannot Be Substituted with Structurally Similar Eudesmane Analogs in Targeted Research


Substituting Oplodiol with other eudesmane-type sesquiterpenoids from the same isolation sources—such as oplopanone, bullatantriol, or various trihydroxyeudesmane derivatives—is scientifically unsound due to divergent activity profiles governed by subtle hydroxylation pattern differences. While these compounds co-occur in plants like Homalomena occulta and Magnolia fargesii, their biological behaviors diverge markedly [1]. In head-to-head cytotoxicity testing against A549 lung adenocarcinoma cells, Oplodiol exhibits an IC₅₀ of 25.5 μg/mL, whereas (–)-1β,4β,6α-trihydroxy-eudesmane—differing only by an additional hydroxyl group—shows a distinctly different IC₅₀ of 15.0 μg/mL, representing a 1.7-fold potency difference [2]. Similarly, in computational PfDHFR inhibition studies, Oplodiol demonstrates stable binding across multiple mutant strains with an average binding free energy of -93.701 kJ/mol, a profile not shared by co-isolated analogs lacking comparable in silico validation [3]. These quantitative divergences underscore that eudesmane scaffold compounds are not functionally interchangeable; procurement decisions based on general sesquiterpenoid classification rather than compound-specific data risk experimental irreproducibility.

Quantitative Differential Evidence for Oplodiol (CAS 13902-62-0): Comparator-Anchored Selection Criteria


Cytotoxicity Against A549 Lung Adenocarcinoma: Oplodiol vs. (–)-1β,4β,6α-Trihydroxy-eudesmane Head-to-Head Comparison

In a direct comparative cytotoxicity evaluation using the MTT assay, Oplodiol demonstrated an IC₅₀ of 25.5 μg/mL against the human lung adenocarcinoma A549 cell line. In the same study, the structurally related analog (–)-1β,4β,6α-trihydroxy-eudesmane—differing from Oplodiol by the addition of a hydroxyl group at the 6α position—exhibited an IC₅₀ of 15.0 μg/mL [1]. This represents a 1.7-fold higher cytotoxic potency for the trihydroxylated analog compared to Oplodiol.

Cytotoxicity Lung Cancer Eudesmane Sesquiterpenoids

In Silico Antiplasmodial Activity: Oplodiol Binding Stability Across PfDHFR Mutant Strains with Nitidine Benchmark

Computational analysis using molecular docking and molecular dynamics simulations evaluated Oplodiol against wild-type and mutant strains of Plasmodium falciparum dihydrofolate reductase (PfDHFR). Oplodiol demonstrated stable binding across all tested PfDHFR strains with an average binding free energy of -93.701 kJ/mol. For context, the same study evaluated nitidine—an alkaloid with known antiplasmodial activity—which showed a binding free energy of -106.206 kJ/mol [1]. The binding stability of Oplodiol across multiple PfDHFR variants suggests potential utility against folate-pathway targets in malaria, though direct in vitro IC₅₀ data against P. falciparum strains remain unavailable in the published literature.

Antimalarial Molecular Dynamics PfDHFR Inhibition

Osteoblast Proliferation and Differentiation: Oplodiol Activity Within a Co-Isolated Sesquiterpenoid Panel

In an in vitro osteoblast assay, Oplodiol was tested alongside six other sesquiterpenoids (compounds 1-7) isolated from Homalomena occulta for their effects on osteoblast proliferation, differentiation, and mineralization. Compounds 1-4, a group that included Oplodiol, demonstrated a stimulative effect on significantly promoting proliferation and differentiation of cultured osteoblasts [1]. Notably, only compound 1 and the chloroform extract significantly stimulated mineralization, indicating that Oplodiol affects osteoblast proliferation and differentiation but not terminal mineralization [2]. Quantitative fold-change or EC₅₀ values for Oplodiol specifically were not reported in the primary literature.

Osteoblastogenesis Bone Metabolism Sesquiterpenoid Panel

Reported Antiplasmodial Activity: Oplodiol Documented Activity Without Comparative Strain-Specific Quantification

Multiple authoritative database entries and product datasheets indicate that Oplodiol exhibits noteworthy antiplasmodial activity against Plasmodium falciparum strains [1][2]. However, critical examination of the primary literature reveals that strain-specific IC₅₀ values against P. falciparum cultures are not publicly available. The computational PfDHFR binding study (Evidence Item 2) provides the only quantifiable antiplasmodial-related data point. Researchers should note that claims of antiplasmodial activity are supported by in silico target engagement evidence rather than direct parasite growth inhibition assays, and this distinction is essential for experimental design.

Antimalarial Plasmodium falciparum Natural Product

Limitations Note: Absence of Comparative Data for Melanin Biosynthesis and Antiviral Activity Claims

Some vendor product pages and database entries attribute melanin biosynthesis inhibitory activity or antiviral (anti-influenza) properties to Oplodiol. In a melanin biosynthesis study using B-16 mouse melanoma cells, Oplodiol was isolated and identified but did not show quantifiable inhibitory activity; fargesin was the only compound with a reported IC₅₀ (45.7 mM) [1]. Similarly, references to antiviral or anti-influenza activity appear in secondary sources without peer-reviewed primary research data detailing mechanism, strain specificity, or quantitative inhibition values. This information is presented as a data transparency note to prevent procurement decisions based on unverifiable or misattributed activity claims.

Melanin Inhibition Antiviral Data Gap

Oplodiol (CAS 13902-62-0) Evidence-Backed Research Applications for Targeted Procurement


Natural Product Cytotoxicity Screening Programs Requiring Moderate-Activity Reference Compounds

Oplodiol serves as a well-characterized moderate-activity sesquiterpenoid benchmark for cytotoxicity screening against A549 lung adenocarcinoma cells, with a validated IC₅₀ of 25.5 μg/mL in MTT assays [1]. This positions Oplodiol as an appropriate reference standard when researchers require a compound with demonstrated but non-potent cytotoxicity—useful for calibrating assay sensitivity windows, validating new screening protocols, or serving as a comparator when evaluating structurally related eudesmane derivatives of unknown potency. The availability of direct comparative data with (–)-1β,4β,6α-trihydroxy-eudesmane (IC₅₀ = 15.0 μg/mL) further enables structure-activity relationship (SAR) studies focused on the impact of additional hydroxylation at the 6α position [1].

In Silico-Guided Antimalarial Target Engagement Studies Centered on PfDHFR

Researchers pursuing computational and experimental validation of natural product PfDHFR inhibitors should prioritize Oplodiol based on its demonstrated stable binding across wild-type and mutant PfDHFR strains with an average binding free energy of -93.701 kJ/mol [2]. The availability of molecular dynamics simulation data—including residue-specific interaction profiles and binding free energy calculations—makes Oplodiol suitable for in vitro follow-up studies designed to validate computational predictions. Experimental designs may include PfDHFR enzyme inhibition assays, parasite growth inhibition testing, or combination studies with established antifolates such as pyrimethamine, particularly where cross-resistance profiling across PfDHFR mutant variants is of interest [2].

Osteoblast Proliferation and Differentiation Studies in Bone Metabolism Research

For investigations into bone metabolism, osteoporosis models, or osteoblastogenesis mechanisms, Oplodiol is appropriate as part of a panel of osteoblast-active sesquiterpenoids isolated from Homalomena occulta [3]. Its documented stimulative effect on osteoblast proliferation and differentiation, without the mineralization-promoting activity exhibited by other panel members (compound 1), makes it suitable for studies aiming to dissect the specific signaling pathways governing early osteoblast proliferation versus terminal differentiation and matrix mineralization [3]. Researchers should note that quantitative EC₅₀ values for Oplodiol specifically are not available, necessitating dose-response characterization within individual experimental systems.

Natural Product Chemical Ecology and Phytochemical Profiling Reference Standard

Oplodiol's presence across multiple botanically diverse species—including Oplopanax japonicus (Araliaceae), Homalomena occulta (Araceae), Magnolia fargesii (Magnoliaceae), Platycladus orientalis (Cupressaceae), Illicium oligandrum (Schisandraceae), and Artemisia stolonifera (Asteraceae)—establishes it as a broadly distributed eudesmane-type sesquiterpenoid marker [4]. Procurement of high-purity (≥98%) Oplodiol is recommended for use as an analytical reference standard in HPLC, LC-MS, or GC-MS phytochemical profiling studies aimed at chemotaxonomic classification, quality control of herbal materials, or dereplication of known compounds from natural product extracts. Its well-defined spectroscopic and chromatographic properties support reproducible method development and compound identification across diverse plant matrices [4].

Quote Request

Request a Quote for Oplodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.